
(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethyl-azetidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethyl-azetidine-2-carboxylic acid: is a synthetic compound that belongs to the class of azetidine carboxylic acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethyl-azetidine-2-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the azetidine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the azetidine with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving the use of a suitable catalyst and reaction conditions that promote ring closure.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, which may involve the use of carbon dioxide or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support.
Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of functional groups with other groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Chemistry:
Peptide Synthesis: The compound is widely used in peptide synthesis as a protecting group for amino acids, facilitating the stepwise assembly of peptides.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for research in protein engineering and structural biology.
Medicine:
Drug Development: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industry:
Material Science: The compound finds applications in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
作用機序
The mechanism of action of (2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethyl-azetidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The protected amino acid can then undergo various chemical transformations, and the Fmoc group can be removed under mild conditions to reveal the free amino group for further reactions.
類似化合物との比較
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid
Uniqueness:
- Structural Features: The presence of the azetidine ring and the specific arrangement of functional groups make (2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethyl-azetidine-2-carboxylic acid unique compared to other Fmoc-protected amino acids.
- Reactivity: The compound’s reactivity in peptide synthesis and other chemical reactions is influenced by its unique structure, making it suitable for specific applications in research and industry.
特性
分子式 |
C21H21NO4 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c1-21(2)12-22(18(21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m1/s1 |
InChIキー |
XRDYTCJCKUWDRX-GOSISDBHSA-N |
異性体SMILES |
CC1(CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
正規SMILES |
CC1(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


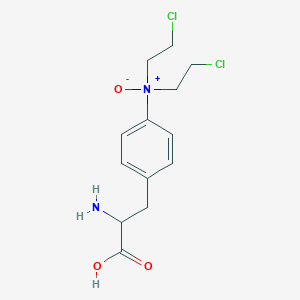
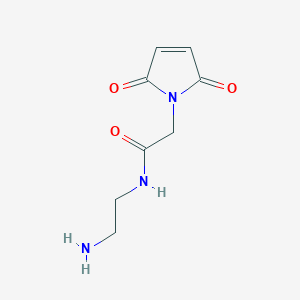
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)

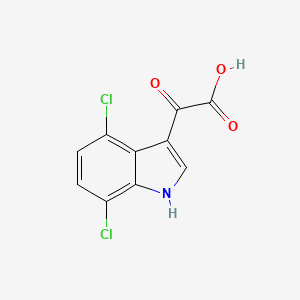
![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
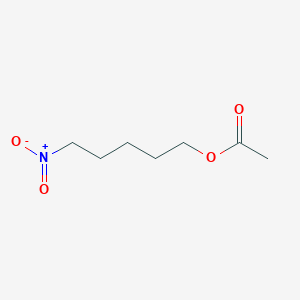
![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)

![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)
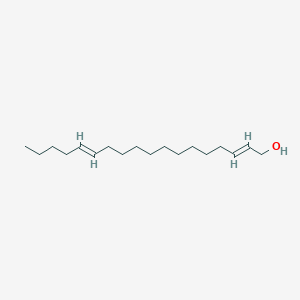


![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)
